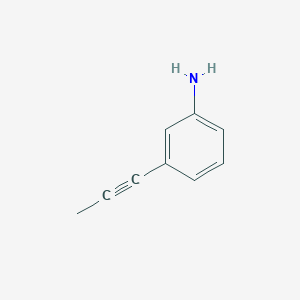

3-(Prop-1-yn-1-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

183322-32-9 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-prop-1-ynylaniline |

InChI |

InChI=1S/C9H9N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,10H2,1H3 |

InChI Key |

KTUVWWBARHAYLK-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC(=CC=C1)N |

Canonical SMILES |

CC#CC1=CC(=CC=C1)N |

Synonyms |

Benzenamine, 3-(1-propynyl)- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 3 Prop 1 Yn 1 Yl Aniline Analogues

Intramolecular Cyclization and Annulation Reactions

Intramolecular reactions of 3-(prop-1-yn-1-yl)aniline analogues are a cornerstone for the construction of novel molecular architectures. These reactions capitalize on the proximity of the amino group and the propargyl substituent to facilitate ring-forming processes, leading to the generation of intricate polycyclic and spirocyclic compounds.

Radical-initiated cyclizations represent a powerful strategy for the synthesis of complex nitrogen-containing molecules from aniline (B41778) derivatives. In particular, ipso-cyclization, where the cyclization occurs at a substituted position on the aromatic ring, offers a unique avenue for the formation of spirocyclic systems.

The radical-initiated cascade annulation of N-arylpropiolamides, which are closely related analogues of this compound, provides an effective route to 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. rsc.org This transformation can be induced by visible light, employing a photocatalyst such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) under blue LED irradiation at room temperature. rsc.org The reaction proceeds through a radical-initiated cascade, offering a metal-free and operationally simple method with a broad substrate scope and good functional group tolerance. rsc.org

A similar approach involves the ortho-hydroxylative ipso-cyclization of N-arylpropiolamides, which can be tuned to produce 10-hydroxy-1-azaspiro[4.5]deca-3,6,8-trien-2-ones. acs.orgnih.gov This method utilizes reagents like ZnBr₂/oxone to facilitate the transformation, which involves an α-addition, ipso-cyclization, and subsequent ortho-trapping of the spirocyclic intermediate. acs.orgnih.gov Furthermore, a visible-light-promoted merged gold/photoredox catalyzed ipso-arylative cyclization of N-arylpropiolamides with aryldiazonium salts has been reported to yield arylated spirocarbocycles. rsc.org

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| N-arylpropiolamides | 4CzIPN, blue LED, room temperature | 3-functionalized azaspiro[4.5]trienones | rsc.org |

| N-arylpropiolamides | ZnBr₂/oxone | 10-hydroxy-1-azaspiro[4.5]deca-3,6,8-trien-2-ones | acs.orgnih.gov |

| N-arylpropiolamides | [(4-OCH₃)C₆H₄]₃PAuCl, Ru(bpy)₃(PF₆)₂, 32 W CFL bulb | Arylated spirocarbocycles | rsc.org |

The control of regioselectivity and stereochemistry is a critical aspect of radical cascade reactions involving aniline derivatives. nih.gov While specific studies on this compound are limited, general principles of stereocontrol in radical cyclizations can be applied. The use of chiral Lewis acids can mediate enantioselective radical cascade reactions, allowing for the construction of multiple bonds and stereogenic centers with high levels of control. nih.gov

Metalloradical catalysis offers another powerful approach to controlling both enantioselectivity and diastereoselectivity in radical cascade cyclizations. nih.gov By utilizing metal complexes, such as those of cobalt, it is possible to generate metal-supported organic radicals that can undergo highly selective cyclization processes. nih.gov These methods have been successfully applied to the synthesis of complex bicyclic structures and demonstrate the potential for achieving high levels of stereochemical control in reactions involving aniline-derived substrates. nih.gov The regioselectivity of radical additions to the aniline ring is influenced by the electronic properties of the substituents and the nature of the radical species involved.

Metal catalysts, particularly palladium, play a pivotal role in the cyclization and annulation reactions of this compound analogues, providing efficient pathways to a variety of important heterocyclic scaffolds such as quinolines and indoles.

The synthesis of 3-selanylquinolines can be achieved from N-(2-alkynyl)anilines through a radical-mediated cyclization process. researchgate.netnsf.gov This reaction can be initiated by arylselenyl radicals generated from diaryl diselenides in the presence of a copper salt like CuCl₂ and air. researchgate.netnsf.gov This cascade cyclization forms both a Se-C and a C-C bond in a single step, providing a versatile route to a wide range of 3-selanylquinolines under mild conditions. researchgate.netnsf.gov

A metal-free approach for the synthesis of poly-functionalized 3-selenyl-, 3-sulfenyl-, and 3-tellurylindoles from o-alkynyl arylamines has also been developed, which proceeds through the in situ formation of selenenyl, sulfenyl, or tellurenyl chloride intermediates. rsc.org This method offers good to excellent yields and highlights the versatility of electrophilic cyclization in generating functionalized indole (B1671886) and quinoline-like structures. rsc.org

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| N-(2-alkynyl)anilines, Diaryl diselenides | CuCl₂, air | 3-Selenylquinolines | researchgate.netnsf.gov |

| o-Alkynyl arylamines, Diorganyl diselenides/disulfides/ditellurides | In situ generation of ArXCl | 3-Selenyl/Sulfenyl/Tellurylindoles | rsc.org |

Palladium-catalyzed reactions are widely employed for the synthesis of indole derivatives from aniline analogues. The intramolecular cyclization of o-alkynylanilines is a common strategy. For instance, the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes in the presence of a [Pd(OAc)₂] and Ag₂O catalytic system leads to the efficient synthesis of 2,3-disubstituted indoles. rsc.org

Furthermore, a palladium-catalyzed intermolecular oxidative annulation between N-Ts-anilines and styrenes has been developed for the regioselective synthesis of 3-arylindoles. nih.govresearchgate.net This method offers a robust approach to a wide range of functionalized indoles from readily available starting materials. While not directly starting from this compound, these methodologies demonstrate the power of palladium catalysis in constructing the indole core from substituted anilines, which could be adapted for analogues bearing the propargyl group.

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | [Pd(OAc)₂], Ag₂O | 2,3-Disubstituted indoles | rsc.org |

| N-Ts-anilines, Styrenes | Pd-catalyst | 3-Arylindoles | nih.govresearchgate.net |

Metal-Catalyzed Cycloaddition and Annulation

Rhodium-Catalyzed Aerobic Oxidative Cyclization to N-Heterocycles

Rhodium-catalyzed reactions represent a powerful tool for the synthesis of nitrogen-containing heterocycles, leveraging the reactivity of the aniline and alkyne functionalities. These transformations often proceed through C-H activation and subsequent annulation pathways.

One notable application is the rhodium-catalyzed C-H cyclization of anilines with alkynes and carbon monoxide (CO) under aerobic conditions. nih.gov This method provides a direct route to quinolin-2(1 H)-ones, which are significant structural motifs in biologically active compounds. nih.gov The reaction is notable for its use of readily available primary anilines and its reliance on oxygen (O₂) as a green oxidant. nih.gov A copper co-catalyst is often crucial, facilitating the oxidation of the rhodium(I) active species to the key rhodium(III) intermediate. nih.gov Mechanistic studies, including isotopic labeling experiments, suggest that the C-H bond cleavage is not the rate-determining step of the catalytic cycle. nih.gov

The general mechanism for such transformations involves the coordination of the aniline derivative to a Rh(III) center, followed by ortho-C-H bond activation to form a rhodacycle intermediate. acs.orgnih.gov Subsequent insertion of the alkyne and reductive elimination leads to the formation of the heterocyclic product. The reaction conditions are typically mild, and the methodology demonstrates broad substrate scope and functional group tolerance. nih.gov

Table 1: Key Features of Rhodium-Catalyzed Aerobic Oxidative Cyclization

| Feature | Description |

| Catalyst System | Typically a Rh(III) complex, often generated in situ. nih.govacs.org |

| Oxidant | Molecular oxygen (O₂), offering a green and sustainable approach. nih.gov |

| Co-catalyst | Copper salts are often employed to facilitate the catalytic cycle. nih.gov |

| Key Intermediates | Rhodacycle formed via ortho-C-H activation of the aniline ring. acs.orgnih.gov |

| Products | Substituted N-heterocycles, such as quinolin-2(1H)-ones. nih.gov |

| Advantages | High atom economy, mild reaction conditions, and broad substrate scope. nih.govnih.gov |

Main Group Metal Lewis Acid-Catalyzed Hydroamination and Hydroarylation

Main group metal Lewis acids have emerged as effective catalysts for the hydrofunctionalization of alkynes, including hydroamination and hydroarylation reactions. These transformations offer an atom-economical route to vinyl anilines and other substituted derivatives.

Lewis acids such as those based on aluminum, boron, and scandium can activate the alkyne moiety towards nucleophilic attack by the aniline nitrogen (hydroamination) or the aromatic ring (hydroarylation). acs.orgrsc.orgrsc.org For instance, a catalytic system comprising a cobalt-diphosphine complex and a Lewis acid like AlMe₃ has been shown to promote the hydrocarbofunctionalization of alkynes. acs.org

In the context of hydroamination, the Lewis acid coordinates to the alkyne, increasing its electrophilicity and facilitating the addition of the N-H bond of the aniline across the triple bond. Similarly, for hydroarylation, the Lewis acid can activate the aniline ring for electrophilic attack by the alkyne. The regioselectivity of these additions is a critical aspect, often influenced by the nature of the catalyst and the substituents on both the aniline and the alkyne. organicreactions.orgacs.org

Ruthenium-catalyzed hydroarylation of acetanilides (protected anilines) with alkynes provides a highly regio- and stereoselective route to ortho-alkenylated anilines. organic-chemistry.org This reaction proceeds via a chelation-assisted C-H activation mechanism. organic-chemistry.org While not strictly a main group metal-catalyzed reaction, it highlights the importance of C-H activation in hydroarylation processes. The anilinium salt, [PhNH₃][B(C₆F₅)₄], has also been identified as a catalyst for both the hydroamination and hydroarylation of alkenes with anilines, where the weakly coordinating counterion is key to the transformation. acs.org

Table 2: Catalytic Systems for Hydroamination and Hydroarylation of Alkynes

| Catalyst System | Reaction Type | Key Features |

| Co-complex/AlMe₃ | Hydrocarbofunctionalization | Involves C-H activation. acs.org |

| Scandium triflate | Hydroboration | Applicable to a wide range of substrates. rsc.org |

| Piers' borane (B79455) | Hydroboration | The borane acts as a pre-catalyst. rsc.org |

| [PhNH₃][B(C₆F₅)₄] | Hydroamination/Hydroarylation | Catalyzed by a proton with a weakly coordinating anion. acs.org |

| [{RuCl₂(p-cymene)}₂] | Hydroarylation | Highly regio- and stereoselective for acetanilides. organic-chemistry.org |

Photoinduced Cyclization Processes

Photoinduced reactions provide an alternative and often milder pathway for the synthesis of heterocyclic compounds from aniline derivatives. These processes typically involve the generation of reactive excited states or radical intermediates upon absorption of light.

The photochemical cyclization of aniline derivatives can lead to the formation of various N-heterocycles, including quinolines and indoles. rsc.orgorganic-chemistry.org For instance, the visible-light-induced photocatalytic synthesis of five-membered nitrogen heterocycles often involves radical or radical cation intermediates generated through photoredox catalysis. chim.it In the case of this compound analogues, irradiation in the presence of a suitable photosensitizer could potentially lead to intramolecular cyclization to form substituted quinolines.

The mechanism of these reactions can vary. Some processes may involve an intramolecular hydrogen atom transfer in the excited state, followed by cyclization and aromatization. Others may proceed through a photoredox cycle where the aniline derivative is oxidized or reduced to a reactive intermediate. beilstein-journals.org The efficiency and outcome of the reaction are highly dependent on the wavelength of light, the choice of photosensitizer, and the solvent. chim.it Continuous flow photochemical processes have been developed that allow for the scalable synthesis of quinoline (B57606) products via an alkene isomerization and cyclocondensation cascade. researchgate.net

Derivatization Strategies of the Propynyl (B12738560) Aniline Framework

The presence of three distinct reactive sites—the amino group, the alkyne, and the aromatic ring—makes this compound a versatile scaffold for further chemical modification.

"Click" Chemistry Applications (e.g., Cu(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition)

The terminal alkyne functionality in analogues of this compound is ideally suited for "click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for molecular assembly. wikipedia.org

The CuAAC reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org This transformation is highly reliable and tolerates a wide variety of functional groups, allowing for the straightforward conjugation of the this compound core to other molecules, including polymers, biomolecules, and functional materials. acs.orgmdpi.com The resulting triazole ring is stable and can act as a rigid linker in more complex molecular architectures. rsc.org

Table 3: Characteristics of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Characteristic | Description |

| Reactants | A terminal alkyne and an azide. organic-chemistry.org |

| Catalyst | A copper(I) species, often generated in situ from CuSO₄ and a reducing agent. acs.org |

| Product | A 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org |

| Reaction Conditions | Typically mild, often conducted in aqueous or benign solvents at room temperature. organic-chemistry.org |

| Advantages | High yield, high regioselectivity, wide functional group tolerance, and simple workup. wikipedia.org |

Oxidation and Reduction Chemistry of the Alkyne Moiety

The alkyne group in this compound can undergo a variety of oxidation and reduction reactions, providing access to a range of derivatives with different saturation levels and functionalities.

Reduction: The triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane). Catalytic hydrogenation is a common method for this transformation. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), allows for the stereoselective reduction to the corresponding (Z)-alkene. Complete reduction to the propyl-substituted aniline can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Oxidation: The alkyne can be oxidatively cleaved to form carboxylic acids or undergo other oxidative transformations. For example, ozonolysis followed by an oxidative workup would cleave the triple bond to yield a carboxylic acid derivative of the aniline. Other oxidizing agents can transform the alkyne into α,β-diketones or other oxygenated products.

Electrophilic and Nucleophilic Substitutions on the Aniline Ring

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. allen.in This directing effect channels incoming electrophiles primarily to the ortho and para positions relative to the amino group. byjus.com

Electrophilic Substitution:

Halogenation: Aniline reacts readily with bromine water to produce 2,4,6-tribromoaniline. allen.in To achieve monosubstitution, the strong activating effect of the amino group must be attenuated, for instance, by acetylation to form an acetanilide (B955) derivative. libretexts.org

Nitration: Direct nitration of aniline with strong acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the meta-directing anilinium ion. byjus.com Protecting the amino group as an acetamide (B32628) is a common strategy to favor the formation of the para-nitro product. libretexts.org

Sulfonation: Treatment with concentrated sulfuric acid yields sulfanilic acid, which exists as a zwitterion. byjus.com

The propynyl group is generally considered to be a weakly deactivating, meta-directing group. Therefore, in this compound, the powerful ortho, para-directing influence of the amino group will dominate, directing electrophiles to positions 2, 4, and 6.

Nucleophilic Substitution: The aniline ring itself is electron-rich and generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, the amino group, with its lone pair of electrons, can act as a nucleophile in various reactions. quora.com For example, it can react with electrophiles such as alkyl halides or acyl chlorides. It can also be converted into a diazonium salt, which is an excellent leaving group and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

Mechanistic Investigations of 3 Prop 1 Yn 1 Yl Aniline Transformations

Probing Radical Reaction Pathways

The alkyne and aniline (B41778) functionalities of 3-(Prop-1-yn-1-yl)aniline are both susceptible to radical-mediated transformations. Mechanistic studies have focused on intramolecular radical additions and cyclizations, which provide efficient routes to nitrogen-containing heterocyclic compounds.

The polarity of the reacting species is a critical factor in these reactions. Computational studies on substituted anilines have shown that the combination of electrophilic radicals with the nucleophilic arene of the aniline moiety results in the highest rate constants for addition. beilstein-journals.org This is contrary to reactions like the Minisci reaction, where the radical acts as the nucleophile. beilstein-journals.org For instance, the intramolecular radical addition to aniline derivatives is a key C-C bond-forming event in the synthesis of indolines. beilstein-journals.org

Alkynyl radicals themselves are highly reactive and strongly electrophilic. acs.org Their involvement in reaction pathways often includes hydrogen atom transfer (HAT) or addition to π-systems. acs.org In the context of this compound, a radical generated elsewhere in a molecule or in solution could add to the alkyne. The regioselectivity of such an addition would likely be influenced by the formation of the more stable radical intermediate. For example, the addition of a trifluoromethyl radical to an alkyne, followed by a 1,5-HAT, is a known pathway to form substituted cyclopentanes. mdpi.com

Arylselenyl radical-mediated cyclization is another relevant pathway. Studies on N-(2-alkynyl)anilines demonstrate that arylselenyl radicals can initiate a cascade cyclization to produce 3-selenylquinolines. nih.gov This process involves the formation of key Se-C and C-C bonds in a single step under mild conditions, highlighting the utility of radical cascades in building complex heterocyclic systems from alkynyl aniline precursors. nih.gov

Table 1: Calculated Kinetic Data for Intramolecular Radical Addition to Aniline Derivatives Data adapted from computational studies on related aniline systems.

| Reactant Type | Radical Type | Rate Constant (k) at 40°C | Activation Energy (Ea) |

| N-Methylaniline derivative | Electrophilic | Lower | Higher |

| N-Phenylaniline derivative | Electrophilic | Higher | Lower |

| Aniline Carbamate | Nucleophilic | Lower | Higher |

Elucidation of Metal-Catalyzed Reaction Mechanisms

Transition metals, particularly palladium, copper, and iron, are widely used to catalyze transformations involving the alkyne and aniline groups. These reactions often proceed through well-defined catalytic cycles, enabling the synthesis of complex molecules like quinolines and other heterocycles. chemrevlett.comresearchgate.net

A common reaction is the three-component coupling of an aniline, an aldehyde, and a terminal alkyne (A3-coupling) to form substituted quinolines. chemrevlett.comresearchgate.net In iron-catalyzed systems, a plausible mechanism begins with the formation of an imine from the aniline and aldehyde. researchgate.net The iron catalyst coordinates to the alkyne, which then adds to the imine to form a propargylamine (B41283) intermediate. This intermediate subsequently undergoes intramolecular hydroarylation, followed by oxidation, to yield the final quinoline (B57606) product. researchgate.net

Aniline + Aldehyde → Imine (A)

↓ + Fe(III)/Alkyne

Propargylamine Intermediate (C)

↓ Intramolecular Hydroarylation

Dihydroquinoline Intermediate (D)

↓ Oxidation

2,4-Disubstituted Quinoline

Palladium-catalyzed cross-coupling reactions represent another major class of transformations. libretexts.org The general mechanism for these reactions, such as the Sonogashira coupling (coupling of a terminal alkyne with an aryl halide), involves a catalytic cycle of three main steps: libretexts.orgyoutube.com

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org

Transmetalation: In the Sonogashira reaction, a copper acetylide (formed from the terminal alkyne and a copper co-catalyst) transfers the alkynyl group to the palladium center. youtube.com

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst for the next cycle. libretexts.orgyoutube.com

While this compound itself would not undergo a standard Sonogashira coupling at the aniline ring without a halide, its alkyne moiety is a classic substrate for such reactions if coupled with an aryl halide. Furthermore, palladium catalysts can also promote cyclization reactions of alkynyl anilines. nih.gov

Table 2: Common Metal Catalysts and Their Roles in Alkynyl Aniline Transformations

| Metal Catalyst | Typical Reaction | Key Mechanistic Steps | Intermediate Species |

| Iron (e.g., FeCl₃) | A3-Coupling for Quinolines | Imine formation, Hydroarylation, Oxidation | Propargylamine, Dihydroquinoline researchgate.net |

| Palladium (e.g., Pd(OAc)₂) | Cross-Coupling, Cyclization | Oxidative Addition, Reductive Elimination | Pd(II) complexes, π-allyl Pd complexes libretexts.orgnih.gov |

| Copper (e.g., CuCl) | A3-Coupling, Co-catalyst | Acetylide formation, Nucleophilic attack | Copper-acetylide complexes researchgate.net |

Understanding Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is primarily governed by the aniline moiety, which can be readily oxidized. The electrochemical oxidation of aniline and its derivatives has been extensively studied and generally proceeds via the formation of a cation radical. nih.gov

The initial step is a one-electron transfer from the basic nitrogen atom at the electrode surface to form a radical cation intermediate. nih.gov This highly reactive species can then undergo several subsequent reactions:

Coupling: Two radical cations can couple to form dimers. Spectroscopic evidence has identified head-to-tail (4-aminodiphenylamine) and tail-to-tail (benzidine) coupled dimers during aniline oxidation. rsc.org

Polymerization: Further oxidation and coupling lead to the formation of oligoanilines and ultimately polyaniline. nih.govresearchgate.net The final polymer can exist in various oxidation states, such as leucoemeraldine, emeraldine, and pernigraniline. researchgate.net

Deprotonation/Dication Formation: The radical cation can lose a proton and a second electron to form a dication.

The substituent on the aniline ring significantly influences the oxidation potential. Computational studies have established linear relationships between the one-electron oxidation potentials of substituted anilines and properties like the energy of the highest occupied molecular orbital (HOMO). rsc.orgumn.edu The electron-donating or withdrawing nature of the prop-1-yn-1-yl group, along with its steric profile, would modulate the ease of oxidation compared to unsubstituted aniline. The alkyne group itself can also be electrochemically active, though typically at different potentials than the aniline oxidation.

Table 3: General Electrochemical Oxidation Pathway of Anilines

| Step | Process | Description |

| 1 | Initial Oxidation | One-electron transfer at the anode to form a cation radical. |

| 2 | Coupling/Propagation | Radical cations couple to form dimers and oligomers. rsc.orgnih.gov |

| 3 | Further Oxidation | Oligomers are further oxidized, leading to polymer chain growth. |

| 4 | Deprotonation | Loss of protons from nitrogen atoms occurs throughout the process. |

Analysis of Intermediate Species and Transition States

The transformations of this compound proceed through a variety of short-lived, high-energy species whose characterization is key to a complete mechanistic understanding.

Radical Intermediates: In radical reactions, the initial addition to the alkyne would form a vinyl radical. The stability and subsequent reaction of this intermediate are crucial. Computational studies on radical additions to anilines have been used to calculate the kinetic and thermodynamic data for these processes, identifying the relevant transition states and demonstrating the importance of polar effects. beilstein-journals.org For example, theoretical investigations of the reaction between an aniline and a methyl radical have mapped the potential energy surface, showing that addition to the ortho-position leads to a stable intermediate (IS2), which is kinetically favored over addition at other ring positions. nih.gov

Organometallic Intermediates: Metal-catalyzed reactions involve a series of well-defined organometallic intermediates. In palladium-catalyzed cycles, species such as Pd(II)-aryl complexes (after oxidative addition) and π-allyl palladium complexes are common. libretexts.orgnih.gov The structure and stability of these intermediates dictate the reaction's outcome, including its regioselectivity and stereoselectivity. For instance, in the A3 coupling reaction, a key propargylamine intermediate is formed via the addition of a metal-acetylide to an imine. researchgate.net

Electrochemical Intermediates: The primary intermediate in the electrochemical oxidation of anilines is the aniline radical cation. nih.gov Spectroelectrochemical methods, such as in-situ Fourier transform infrared spectroscopy (FTIRS), have provided direct evidence for the formation of dimeric intermediates like 4-aminodiphenylamine and benzidine (B372746) during aniline polymerization. rsc.org In some cases, aggregates of intermediates, such as tetramers with phenazine-like structures, have been isolated and characterized during the early stages of aniline polymerization under specific pH conditions. nih.gov

Transition States: The energy barriers of reactions are defined by their transition states. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for locating and characterizing these transient structures. For example, in studies of cycloaddition reactions, the transition states for concerted versus stepwise pathways can be calculated to determine the most likely mechanism. researchgate.net For radical additions to anilines, calculations have identified the transition state geometries and their corresponding energies, which are crucial for determining reaction rate constants. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 3 Prop 1 Yn 1 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-(prop-1-yn-1-yl)aniline. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine (N-H) protons, and the methyl protons of the propargyl group. The aromatic protons typically appear as complex multiplets in the range of δ 6.5-7.5 ppm. The exact chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing alkyne group. znaturforsch.comchemicalbook.com The two N-H protons of the primary amine are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears between δ 3.5-4.5 ppm. The three protons of the methyl group on the alkyne chain are anticipated to resonate as a sharp singlet around δ 2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the six aromatic carbons, the two sp-hybridized alkyne carbons, and the methyl carbon. The aromatic carbons are expected in the δ 110-150 ppm region. researchgate.net The carbon atom attached to the nitrogen (C3) would be significantly shielded, while the carbon attached to the alkyne group (C1) would be deshielded. The two alkyne carbons (Cα and Cβ) typically resonate in the δ 70-90 ppm range. The methyl carbon is expected to appear furthest upfield, around δ 5-15 ppm.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic H (H2, H4, H5, H6) | 6.6 - 7.2 | Aromatic C-NH₂ (C3) | ~146 |

| -NH₂ | ~3.7 (broad s) | Aromatic C-Alkyne (C1) | ~123 |

| -C≡C-CH₃ | ~2.0 (s) | Aromatic CH (C2, C4, C5, C6) | 115 - 130 |

| -C ≡C-CH₃ | ~85 | ||

| -C≡C -CH₃ | ~75 | ||

| -C≡C-C H₃ | ~5 |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govresearchgate.net

For this compound (C₉H₉N), the expected exact mass is approximately 131.0735 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 131. The fragmentation pattern upon ionization provides structural clues. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom or the neutral molecule hydrogen cyanide (HCN). hnxb.org.cn The alkyne substituent can also undergo characteristic fragmentation, such as the loss of a methyl radical (•CH₃).

Key expected fragments include:

m/z 130: [M-H]⁺, from the loss of a hydrogen atom.

m/z 116: [M-CH₃]⁺, from the cleavage of the propynyl (B12738560) methyl group.

m/z 104: [M-HCN]⁺, a characteristic fragmentation of the aniline (B41778) ring.

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 131 | [C₉H₉N]⁺ | Molecular Ion (M⁺) |

| 130 | [C₉H₈N]⁺ | Loss of •H |

| 116 | [C₈H₆N]⁺ | Loss of •CH₃ |

| 104 | [C₈H₈]⁺ | Loss of HCN from M⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgorientjchem.org The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C≡C and ≡C-H bonds of the terminal alkyne, and the C=C and C-H bonds of the aromatic ring. nih.govvscht.cz

Key diagnostic peaks would be:

N-H Stretching: Two distinct sharp bands in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). masterorganicchemistry.com

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. researchgate.net

C≡C Stretching: A weak but sharp absorption band in the range of 2100-2140 cm⁻¹. This peak is characteristically weak for internal alkynes but present.

Aromatic C=C Stretching: Several bands of variable intensity in the 1450-1620 cm⁻¹ region, which are characteristic of the benzene (B151609) ring. researchgate.net

N-H Bending: A medium to strong band around 1600-1630 cm⁻¹.

C-N Stretching: A band in the 1250-1340 cm⁻¹ region. orientjchem.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3030 | C-H Stretch | Aromatic Ring |

| 2140 - 2100 | C≡C Stretch | Internal Alkyne |

| 1630 - 1600 | N-H Bend | Primary Amine |

| 1620 - 1450 | C=C Ring Stretch | Aromatic Ring |

| 1340 - 1250 | C-N Stretch | Aromatic Amine |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring (Substitution Pattern) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The aniline chromophore typically exhibits two main absorption bands. The presence of the electron-donating amino group (-NH₂) and the conjugated propynyl group (-C≡C-CH₃) on the benzene ring acts to extend the π-system. This extension of conjugation is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. researchgate.net The position of these absorption bands can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govlokadrusti.orgnih.govwikipedia.orgsemanticscholar.org In polar solvents, hydrogen bonding with the amine group can further influence the electronic transitions.

| Transition | Expected λ_max (nm) | Description |

|---|---|---|

| π → π | ~240 - 250 | Primary aromatic band, shifted from benzene (~204 nm) |

| π → π | ~285 - 300 | Secondary (benzenoid) band, shifted from aniline (~280 nm) |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

| Parameter | Typical Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Unit Cell Dimensions (Å) | a ≈ 5-10, b ≈ 8-15, c ≈ 10-20 |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonds, N-H···π Interactions, π-π Stacking |

Application of Specialized Spectroscopic Techniques for Isotopic Labeling and Reaction Monitoring

Beyond standard characterization, specialized spectroscopic techniques can be applied to probe the reactivity and dynamics of this compound.

Isotopic Labeling: The strategic incorporation of stable isotopes such as ²H (deuterium), ¹³C, or ¹⁵N allows for more detailed mechanistic and structural studies. nih.govamericanpeptidesociety.orgnih.govutoronto.ca For instance, ¹³C labeling of a specific carbon atom can confirm its assignment in the ¹³C NMR spectrum. acs.org ¹⁵N labeling of the amino group would enable ¹⁵N NMR studies, providing direct information about the electronic environment of the nitrogen atom. Isotopic labeling is also invaluable in mass spectrometry to track the fate of atoms during fragmentation or in reaction mechanism studies.

Reaction Monitoring: The reactivity of the terminal alkyne and amine functional groups can be monitored in real-time using in-situ spectroscopic methods like FT-IR or NMR. mdpi.comnih.govspectroscopyonline.commt.comresearchgate.net For example, during a Sonogashira coupling reaction involving the alkyne, the disappearance of the characteristic C≡C stretch in the IR spectrum can be tracked to determine reaction kinetics and endpoint. Similarly, reactions involving the amine group, such as amide formation, can be monitored by observing the appearance of the amide carbonyl stretch and the disappearance of the N-H stretching bands of the primary amine.

Computational Chemistry and Theoretical Studies of 3 Prop 1 Yn 1 Yl Aniline Systems

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting and explaining chemical reactivity. wikipedia.org This analysis centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: As the outermost electron-containing orbital, the HOMO's energy level is indicative of the molecule's ability to donate electrons.

LUMO: Being the lowest energy empty orbital, the LUMO reflects the molecule's capacity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests that the molecule is more easily excitable and thus more reactive. researchgate.netajchem-a.com

For 3-(prop-1-yn-1-yl)aniline, FMO analysis would illuminate its electronic behavior and potential applications in areas such as organic electronics.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies

| Property | Illustrative Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.

Theoretical Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of chemical reaction mechanisms. This involves:

Mapping Reaction Coordinates: Identifying the structures of reactants, products, and any intermediates along a reaction pathway.

Locating Transition States: Determining the geometry and energy of the transition state, which is the highest energy point on the reaction path. The nature of the transition state provides deep insight into the reaction mechanism.

Calculating Activation Barriers: The energy difference between the reactants and the transition state dictates the reaction rate.

Theoretical modeling could be applied to this compound to study a variety of potential reactions, such as those involving the amino or the propynyl (B12738560) functional groups.

Investigation of Intermolecular Interactions and Crystal Engineering Principles (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is fundamental to crystal engineering, which focuses on designing crystalline materials with specific properties.

Hirshfeld Surface Analysis: This is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this surface, different types of intermolecular contacts, including hydrogen bonds and van der Waals forces, can be identified and their significance assessed. imist.ma

2D Fingerprint Plots: These are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts, showing the proportion of the surface involved in each type of interaction. nih.gov

Should the crystal structure of this compound be determined experimentally, a Hirshfeld surface analysis would be invaluable for understanding its solid-state packing and the dominant intermolecular forces at play.

Applications in Organic Synthesis and Materials Science

Building Blocks for the Synthesis of Complex Organic Molecules

The dual reactivity of 3-(Prop-1-yn-1-yl)aniline makes it an ideal starting material for constructing intricate organic structures, particularly spirocyclic and heterocyclic compounds, which are prevalent motifs in medicinal chemistry and natural products.

Precursors for Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single common atom, are of significant interest due to their rigid, three-dimensional structures. The synthesis of these compounds often involves multi-component domino reactions where aniline (B41778) and alkyne functionalities can react sequentially in a single pot.

While direct examples utilizing this compound are not extensively documented, its structure is perfectly suited for established synthetic routes. For instance, in one-pot, four-component reactions for synthesizing spiro[indoline-3,4'-pyridines], an arylamine is first reacted with an activated alkyne (like methyl propiolate). beilstein-journals.org This is followed by the addition of isatin (B1672199) and a methylene-active compound. beilstein-journals.org The intramolecular cyclization and subsequent reactions lead to the formation of the complex spiro system. Given that this compound contains both the requisite aniline and alkyne groups, it holds potential as a key precursor in designing novel intramolecular or multicomponent pathways to spiro-compounds such as spiro[indoline-pyrrolidine] derivatives. iaea.org The reaction mechanism typically involves the formation of an azomethine ylide from isatin, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile. iaea.org

| Spirocycle Class | General Synthetic Strategy | Role of this compound | Key Intermediates |

| Spiro[indoline-pyridines] | Four-component domino reaction | Serves as the arylamine and internal alkyne source | β-enamino esters |

| Spiro[indoline-pyrrolidines] | 1,3-Dipolar cycloaddition | Potential precursor for generating dipolarophiles | Azomethine ylides |

| Spiro[indoline-pyrrolizines] | One-pot reaction with isatins and L-proline | Could be incorporated into the alkene component | Electron-deficient alkenes |

Synthons for Diverse Heterocyclic Scaffolds

The term "synthon" refers to a conceptual unit within a molecule that aids in the formation of a target molecule. This compound serves as a powerful synthon for a variety of heterocyclic systems due to the versatile reactivity of its alkyne and amine groups.

The terminal alkyne is particularly amenable to cycloaddition reactions. A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would allow the propargyl group to form a 1,2,3-triazole ring with an azide-containing molecule. rsc.orgtaylorfrancis.com This reaction is known for its high efficiency and functional group tolerance. nih.gov Furthermore, the alkyne can participate in transition metal-catalyzed C-H functionalization and cyclization reactions to build more complex fused ring systems. researchgate.netresearchgate.net

The aniline moiety can be used in classic heterocyclic syntheses. For example, it can undergo reactions to form quinolines, indoles, and other nitrogen-containing heterocycles. The combination of these two reactive sites in one molecule allows for sequential or one-pot reactions to build complex, polycyclic heterocyclic architectures.

Polymer Chemistry and Functional Monomer Development

The presence of a polymerizable aniline group and a functionalizable propynyl (B12738560) group makes this compound an attractive monomer for developing advanced polymers with tailored properties.

Synthesis of Novel Functionalized Polyaniline Derivatives

Polyaniline (PANI) is one of the most studied conducting polymers, but its application is often limited by poor solubility. researchgate.netwikipedia.org Introducing substituents onto the aniline ring is a common strategy to improve processability and introduce new functionalities. rsc.orgrsc.org

The polymerization of this compound, typically via chemical or electrochemical oxidation, would yield a polyaniline derivative with pendant propynyl groups along the polymer backbone. rsc.org The steric and electronic effects of the meta-substituted propynyl group are expected to influence the polymer's morphology, solubility, and electronic properties. rsc.orgrsc.org Research on other substituted anilines shows that such modifications can alter the polymer from a fibrillar to a more globular or hierarchical structure and enhance solubility in common organic solvents. rsc.orgrsc.org

The resulting alkyne-functionalized polyaniline would possess properties distinct from the parent PANI, as summarized below.

| Property | Unsubstituted Polyaniline (PANI) | Expected Properties of Poly(this compound) | Rationale for Change |

| Solubility | Generally insoluble in common organic solvents. researchgate.netwikipedia.org | Improved solubility in solvents like NMP, DMSO, THF. | The substituent group disrupts interchain packing, reducing intermolecular forces. researchgate.net |

| Processability | Poor, difficult to form films or fibers. wikipedia.org | Enhanced, allowing for easier solution-based processing into films. rsc.org | Improved solubility enables techniques like spin-coating or casting. |

| Functionality | Limited to backbone doping/undoping. | Pendant alkyne groups available for post-polymerization modification. | The propynyl group is a reactive handle for "click chemistry." researchgate.net |

| Conductivity | High in doped (emeraldine salt) form. wikipedia.org | Potentially lower than pristine PANI. researchgate.net | The substituent may introduce steric hindrance, affecting chain planarity and electron delocalization. researchgate.net |

| Morphology | Typically fibrillar or granular. rsc.org | Likely globular or hierarchical. | Substituents on the aniline ring are known to alter the supramolecular structure of the resulting polymer. rsc.org |

Incorporation of Propynyl Aniline Units into Advanced Polymer Architectures

The true potential of using this compound as a monomer lies in the ability to use the pendant alkyne groups for post-polymerization modifications. This opens the door to creating complex and highly functional polymer architectures that are not achievable with simple PANI.

Graft Copolymers : By using "click chemistry," other polymer chains with azide (B81097) terminal groups can be "grafted onto" the polyaniline backbone. rsc.orgnih.govmdpi.com This allows for the combination of disparate polymer properties, for example, creating a soluble and conductive graft copolymer by attaching polyethylene (B3416737) glycol (PEG) chains. researchgate.net This "grafting onto" method is highly efficient, especially when the reactive sites are readily accessible. nih.gov

Cross-Linked Networks : The alkyne groups can be used as sites for cross-linking, which involves connecting the polymer chains together. wikipedia.org This can be achieved through reactions like thiol-yne coupling, where a multifunctional thiol reacts with the alkyne groups, often initiated by UV light. sigmaaldrich.comresearchgate.netnih.gov Cross-linking can dramatically improve the mechanical properties and thermal stability of the polymer, transforming it into a robust elastomer or hydrogel. wikipedia.org

Block Copolymers : Copolymers of aniline and other functionalized anilines can be synthesized to create block-like structures. nih.govmdpi.com By controlling the sequence of monomer addition during polymerization, it is possible to create materials with distinct hydrophobic and hydrophilic blocks, leading to self-assembly and tunable interfacial properties. nih.govmdpi.com

Development of Functional Materials Beyond Polymerization

Beyond its role as a monomer, this compound can be used to create other types of functional materials, primarily by leveraging its ability to modify surfaces or act as a structural linker.

Surface Modification and Self-Assembled Monolayers (SAMs) : The aniline group can anchor the molecule to various surfaces, while the terminal alkyne provides a reactive site for further functionalization. This makes it a candidate for forming self-assembled monolayers (SAMs) on substrates like gold or glassy carbon. acs.orgjyu.fi Alkyne derivatives have emerged as a promising alternative to traditional thiols for surface functionalization of gold nanoparticles, offering rapid conjugation and high stability. nih.govfigshare.com Once the monolayer is formed, the outward-facing alkyne groups can be used to attach other molecules, such as polymers or biomolecules, via click chemistry, creating highly specific and functional surfaces for applications in sensors or biomedical devices. mdpi.com

Linkers in Metal-Organic Frameworks (MOFs) : Metal-Organic Frameworks are crystalline, porous materials constructed from metal nodes and organic linker molecules. researchgate.net The bifunctional nature of this compound, with its coordinating amine group and a second potential coordination site after modification of the alkyne, suggests its potential use as a functional organic linker. beilstein-journals.orgttu.edu Incorporating such linkers can introduce specific functionalities into the pores of the MOF, making them suitable for applications like selective gas adsorption or catalysis. researchgate.net

Materials with Tunable Optical and Photophysical Properties

Polymers incorporating the this compound moiety are investigated for their potential as highly luminescent materials. The combination of the aniline unit with the ethynyl (B1212043) group allows for the formation of extended π-conjugated systems, a key characteristic of fluorescent polymers. researchgate.netmit.edu These materials, often categorized as poly(arylene ethynylene)s (PAEs), are known for their strong fluorescence and potential use in optical and electronic devices. researchgate.net

The photoluminescence (PL) properties of these polymers can be systematically tuned. By incorporating specific chromophores, such as anthracene, into the polymer backbone, it is possible to alter the emission wavelengths and fluorescence quantum yields. mit.edu This strategy allows the polymer to act as an antenna that harvests optical energy and transfers it to the incorporated chromophore, resulting in emission at different wavelengths. mit.edu The photoluminescence intensity and the optical bandgap of polymers derived from aniline are also influenced by the choice of dopants and the structural arrangement of the benzenoid and quinoid units in the polymer chain. mdpi.com This tunability is crucial for developing materials for specific applications like organic light-emitting diodes (OLEDs).

Table 1: Representative Photophysical Properties of Related Fluorescent Conjugated Polymers

| Polymer Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_f) | Reference |

| Poly(p-phenyleneethynylene)s | ~420-450 nm | ~450-500 nm | 0.35 - 0.40 | mit.edu |

| Anthracene-terminated PPEs | ~430-450 nm | ~524 nm | ~0.90 | mit.edu |

| Polydihydroxyphenylalanine | ~420 nm | ~520 nm | Not Specified | mdpi.com |

| [Ru(bpy)₃]²⁺ (Reference) | ~450 nm | ~600-650 nm | 0.04 - 0.095 | bjraylight.com |

Materials Exhibiting Specific Electrochemical Behavior

The aniline component of this compound allows it to undergo electrochemical polymerization to form thin, conductive, and electroactive polymer films on electrode surfaces. uobaghdad.edu.iqrsc.org This process is typically studied using cyclic voltammetry, where the monomer exhibits an irreversible oxidation peak in the initial scan, followed by the appearance of reversible redox peaks corresponding to the growth and doping/dedoping of the polymer film. nih.govajrconline.org

The resulting polymer combines the properties of polyaniline—a well-known conducting polymer—with a backbone structure similar to polyacetylene. uobaghdad.edu.iqwikipedia.org Pristine, undoped conjugated polymers like polyacetylene are semiconductors, but their electrical conductivity can be increased dramatically by several orders of magnitude through doping. wikipedia.orgpreprints.org Doping can be achieved chemically, using oxidizing agents (p-type) like iodine or bromine, or electrochemically. wikipedia.org This process creates charge carriers (polarons and bipolarons) along the polymer chain, transforming it from a semiconductor into a material with metal-like conductivity. dtic.mil

The electrochemical behavior, including oxidation and reduction potentials and the resulting bandgap, can be systematically modified by altering the polymer's molecular structure. dtic.mil The presence of the terminal alkyne group on the polymer derived from this compound provides a reactive site for further functionalization, allowing for the covalent attachment of other molecules to create materials with tailored electrochemical properties. nih.gov

Table 2: Comparison of Electrical Conductivity in Related Conjugated Polymers

| Polymer | State | Conductivity (Ω⁻¹cm⁻¹ or S/cm) | Reference |

| trans-Polyacetylene | Undoped | 4.4 x 10⁻⁵ | wikipedia.orgpreprints.org |

| cis-Polyacetylene | Undoped | 1.7 x 10⁻⁹ | wikipedia.orgpreprints.org |

| trans-Polyacetylene | Doped (Iodine) | 38 | wikipedia.org |

| Polyaniline (Emeraldine) | Doped (Protonated) | Increases by ~10 orders of magnitude | uobaghdad.edu.iq |

| Polyquinolines | Doped (n-type) | 10⁻³ to 10⁻¹ | dtic.mil |

Exploration in Chemical Sensor Design

Polymers derived from this compound are promising candidates for the fabrication of highly sensitive chemical sensors. These sensors can operate through either fluorescence-based (optical) or electrochemical detection mechanisms.

In fluorescent sensors, conjugated polymers act as "amplifying fluorescent polymers." researchgate.net When a target analyte binds to a receptor site on the polymer, it can quench the fluorescence of the entire polymer chain. This "superquenching" effect, facilitated by the efficient transport of excitons along the polymer backbone, leads to a significant signal change even at very low analyte concentrations. researchgate.net This principle has been successfully applied to the detection of various analytes, particularly metal ions like Fe(III) and Pd(II), often with high selectivity and sensitivity. researchgate.netfrontiersin.orgmdpi.com

Electrochemical sensors utilize polymer-modified electrodes to detect analytes. The high surface area and unique electronic properties of the polymer film can enhance the electrochemical response towards a target molecule. Sensors based on conductive polymers have been developed for the simultaneous detection of multiple heavy metal ions, such as Cd(II), Pb(II), Cu(II), and Hg(II), using techniques like square wave stripping voltammetry. rsc.org The performance of these sensors is characterized by low detection limits, often in the nanomolar (nM) range, and high sensitivity. mdpi.comrsc.org The alkyne groups along the polymer backbone also offer a platform for post-polymerization modification, enabling the attachment of specific recognition elements to create highly selective sensors.

Table 3: Examples of Sensor Applications Using Related Conjugated Polymer Systems

| Sensor Type | Target Analyte(s) | Principle of Detection | Typical Detection Limit (LOD) | Reference(s) |

| Fluorescent | Fe(III) ions | Fluorescence Quenching | 9.30 x 10⁻⁷ M | mdpi.com |

| Fluorescent | Pd(II) ions | Fluorescence Quenching | Not Specified | researchgate.net |

| Fluorescent | Nitroaromatics | Fluorescence Quenching | Not Specified | researchgate.net |

| Electrochemical | Heavy Metal Ions (Cd²⁺, Pb²⁺, Cu²⁺, Hg²⁺) | Square Wave Stripping Voltammetry | 7.6 - 39.6 nM | rsc.org |

| Electrochemical | Sumatriptan | Cyclic & Square Wave Voltammetry | Not Specified |

Q & A

Basic: What are the optimal synthetic routes for 3-(Prop-1-yn-1-yl)aniline?

Answer:

this compound is synthesized via palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) between propargyl halides and aniline derivatives. A documented method involves coupling 4-fluoro-3-iodoaniline with propyne under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine, yielding 4-fluoro-3-(prop-1-yn-1-yl)aniline . Alternative routes include EDC/HOBt-mediated amidation for functionalization . Key variables affecting yield:

| Condition | Optimal Range |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Solvent | DMF or THF |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 12–24 hours |

Basic: How is this compound characterized spectroscopically?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm), propargyl CH (δ 2.5–3.0 ppm), and terminal alkyne protons (δ 1.8–2.2 ppm) .

- IR : Alkyne C≡C stretch (~2100 cm⁻¹), NH₂ bends (~1600 cm⁻¹) .

- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 146.1) .

- X-ray Crystallography : Refinement via SHELXL for precise bond-length/angle analysis (e.g., C≡C bond ~1.20 Å) .

Advanced: How does computational modeling predict the reactivity of the propargyl group?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For this compound, the propargyl group’s HOMO localizes on the alkyne, favoring electrophilic attack. Fukui indices identify Cβ (terminal alkyne) as the most reactive site for cycloaddition or metal coordination .

Advanced: How to resolve contradictions in reported biological activities of derivatives?

Answer:

Discrepancies arise from structural variations (e.g., substituents on the aniline ring) or assay conditions. For example:

| Derivative | Reported Activity | Key Structural Factor |

|---|---|---|

| 4-Fluoro-3-(prop-1-yn-1-yl) | Kinase inhibition | Fluorine enhances binding |

| Thiazole-analogues | Antimicrobial | Thiazole ring polarity |

| Imidazole-analogues | Anticancer | Chelation with metal ions |

Methodological resolution involves comparative SAR studies and standardized bioassays (e.g., fixed IC₅₀ protocols).

Basic: What are common reactions involving this compound?

Answer:

The propargyl group participates in:

- Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition to form triazoles.

- Sonogashira Coupling : Pd-mediated cross-coupling with aryl halides.

- Oxidation : MnO₂-mediated oxidation to ketones or carboxylic acids.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Click Chemistry | CuSO₄, sodium ascorbate | 1,2,3-Triazole derivatives |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Biaryl alkynes |

Advanced: How to design kinase inhibitors using this compound as a core?

Answer:

Rational design involves:

Molecular Docking : Align the propargyl-aniline scaffold into ATP-binding pockets (e.g., EGFR kinase).

Functionalization : Introduce hydrogen-bond donors (e.g., carboxamide groups) to enhance binding .

SAR Optimization : Test substituents (e.g., fluoro, methyl) for steric/electronic effects on IC₅₀.

Basic: What challenges arise in crystallizing this compound derivatives?

Answer:

Challenges include poor solubility and disorder in the propargyl group. Mitigation strategies:

- Solvent Selection : Use low-polarity solvents (e.g., hexane/EtOAc).

- Refinement : Apply SHELXL’s TWIN/BASF commands for disordered regions .

Advanced: What governs regioselectivity in propargyl group cycloadditions?

Answer:

Regioselectivity depends on:

- Electronic Effects : Electron-withdrawing groups (e.g., -F) direct reactions to Cβ.

- Steric Effects : Bulky substituents favor less hindered pathways.

- Catalyst Control : Pd vs. Cu catalysts yield different adducts (e.g., 1,4- vs. 1,5-triazoles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.